7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C28H27N5O3 and its molecular weight is 481.556. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the synthesis of a series of derivatives of the specified compound using various chemical protocols. These derivatives have been characterized using spectroscopic techniques and evaluated for their biological activities, including antimicrobial and antioxidant activities. For instance, the synthesis of triazolopyrimidines through a process that includes reactions with different aldehydes, acetic anhydride, and ethyl chloroacetate in dry DMF has been explored to create compounds with potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Antimicrobial and Antioxidant Evaluation
Some studies have synthesized compounds related to the specified chemical structure and evaluated them for antimicrobial and antioxidant properties. These studies have highlighted the potential of these compounds in developing new therapeutic agents with specific focus on their efficacy against various bacterial and fungal strains (Gilava et al., 2020).
Heterocyclic Chemistry and Supramolecular Assemblies
Research into the synthesis of heterocyclic compounds incorporating the specified molecular framework has also been reported. This includes the development of novel pyrimidine derivatives, exploring their potential in forming hydrogen-bonded supramolecular assemblies, which could have applications in materials science and nanochemistry (Fonari et al., 2004).
Synthesis Techniques and Chemical Reactions
Studies have also detailed the synthesis of related compounds through various chemical reactions, offering insights into the methodologies that can be applied for the efficient preparation of such compounds. This includes reactions with triethyl orthoformate, formamide, and hydrazine to produce derivatives with potential biological activities (Abdallah et al., 2009).
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit thecAMP PDE site in the cardiovascular system , and the influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
Mode of Action
It can be inferred from related compounds that the interaction with its targets likely involvesselective binding or inhibition of the target sites, leading to changes in the biochemical pathways.
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that the compound may affect pathways related tocardiovascular function and viral replication .
Pharmacokinetics
The molecular formula of the compound isC29H29N5O3 , with an average mass of 495.572 Da . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Based on the targets of similar compounds, it can be inferred that the compound may have effects oncardiovascular function and viral replication .
Properties
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3/c1-3-35-24-16-21(14-15-23(24)36-17-20-10-6-4-7-11-20)26-25(19(2)31-28-29-18-30-33(26)28)27(34)32-22-12-8-5-9-13-22/h4-16,18,26H,3,17H2,1-2H3,(H,32,34)(H,29,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHCKDHAFAZPGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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